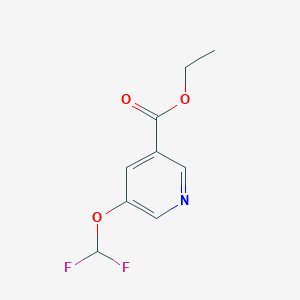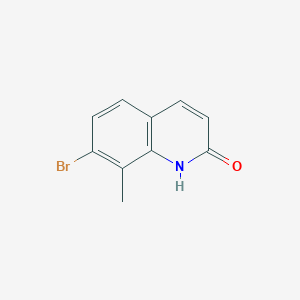
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound derived from the quinoline family This compound features a hydroxymethyl group attached to the eighth position of the quinoline ring, and a dihydroquinolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Reduction: The quinoline ring is then reduced to form the dihydroquinolinone structure. This reduction can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield by providing better control over reaction conditions.
化学反应分析
Types of Reactions
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be further reduced to modify the quinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(Carboxymethyl)-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group at the eighth position, known for its metal-chelating properties.
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, used in the food industry and as a chemical intermediate.
Uniqueness
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features and the presence of both a hydroxymethyl group and a dihydroquinolinone structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13) |
InChI 键 |
ZEXPCNYKYYKLML-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



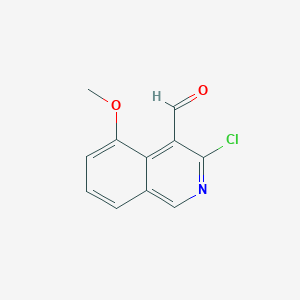
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13668385.png)
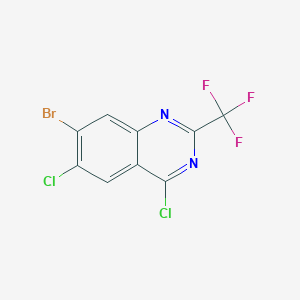
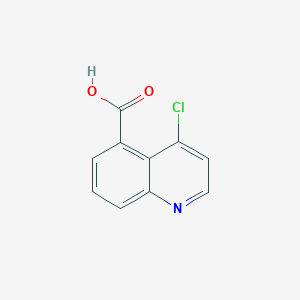
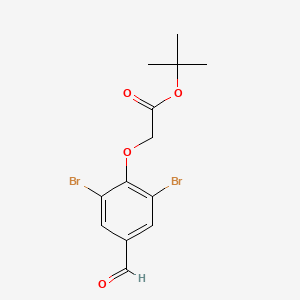
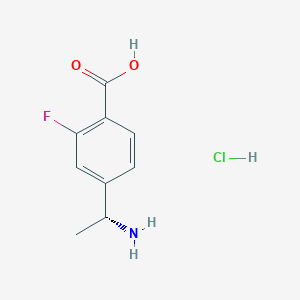

![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)
